

# Pharmacological profile of (+)-Carazolol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Carazolol

Cat. No.: B1625958

[Get Quote](#)

An In-depth Technical Guide to the Pharmacological Profile of (+)-Carazolol

## Introduction

Carazolol is a potent, non-selective beta-adrenergic receptor ligand widely utilized in pharmacological research.<sup>[1][2]</sup> Structurally, it features a carbazole moiety linked to a propanolamine side chain.<sup>[2]</sup> Carazolol exists as two stereoisomers, (+) and (-)-Carazolol. The interaction with beta-adrenergic receptors is stereospecific, with the (-)-enantiomer demonstrating significantly greater potency than the (+)-stereoisomer.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the pharmacological profile of Carazolol, with a focus on its binding affinities, functional activities at different beta-adrenergic receptor subtypes, and the downstream signaling pathways it modulates. Detailed experimental protocols for its characterization are also provided for research professionals.

## Core Pharmacological Properties

Carazolol is distinguished by its complex pharmacological profile, acting as a high-affinity inverse agonist at  $\beta 1$  and  $\beta 2$ -adrenergic receptors and, conversely, as a full agonist at the  $\beta 3$ -adrenergic receptor subtype.<sup>[5][6]</sup>

## Data Presentation: Receptor Binding and Functional Activity

The binding affinity and functional activity of Carazolol have been characterized across various beta-adrenergic receptor subtypes. The data, primarily from studies using racemic Carazolol, are summarized below.

Table 1: Binding Affinity of Carazolol for  $\beta$ -Adrenergic Receptors

| Receptor Subtype               | Ligand                     | K_d (nM) | K_i (nM)      | Cell Type/Tissue    | Reference(s) |
|--------------------------------|----------------------------|----------|---------------|---------------------|--------------|
| $\beta$ -Adrenergic (Cortical) | [ <sup>3</sup> H]Carazolol | 0.15     | -             | Rat Cerebral Cortex | [5][7]       |
| $\beta$ 1-Adrenergic           | --INVALID--                |          |               | Canine              |              |
|                                | LINK--                     | 0.135    | -             | Ventricular         | [5][6]       |
|                                | Carazolol                  |          |               | Myocardium          |              |
| $\beta$ 2-Adrenergic           | --INVALID--                |          |               | Canine Lung         | [5][6]       |
|                                | LINK--                     | 0.050    | -             |                     |              |
| Carazolol                      |                            |          |               |                     |              |
| $\beta$ 3-Adrenergic (Human)   | Carazolol                  | -        | 2.0 $\pm$ 0.2 | CHO cells           | [1][5][7]    |

Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor.[3][5]

Table 2: Functional Activity of Carazolol at  $\beta$ -Adrenergic Receptors

| Receptor Subtype       | Assay                        | Parameter                | Value          | Cell Type            | Reference(s) |
|------------------------|------------------------------|--------------------------|----------------|----------------------|--------------|
| β1-Adrenergic          | cAMP Accumulation            | Inverse Agonist Activity | Not Quantified | -                    | [5]          |
| β2-Adrenergic          | cAMP Accumulation            | Inverse Agonist Activity | Not Quantified | -                    | [5]          |
| β3-Adrenergic (Murine) | Adenylyl Cyclase Stimulation | EC <sub>50</sub>         | 25 nM          | CHO cells            | [5][7]       |
| β3-Adrenergic (Murine) | Lipolysis                    | Agonist Activity         | -              | 3T3-F442A adipocytes | [8]          |

Note: While the inverse agonist effect of Carazolol at β1 and β2 receptors is well-established, specific IC<sub>50</sub> values are not consistently available in the reviewed literature.[5]

## Signaling Pathways

Carazolol's dual activity profile allows it to modulate distinct downstream signaling cascades depending on the receptor subtype.

## Inverse Agonism at β1/β2-Adrenergic Receptors

The canonical signaling pathway for β1 and β2-adrenergic receptors involves coupling to the stimulatory G protein, Gs, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[5][6] As an inverse agonist, Carazolol stabilizes the receptor in an inactive conformation, preventing this activation and thereby reducing basal levels of intracellular cAMP. [5] The crystal structure of the β2-adrenergic receptor in complex with Carazolol (PDB: 2RH1) provides the structural basis for this mechanism.[5][9]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [nbinno.com](http://nbinno.com) [nbinno.com]
- 3. Characterization of [<sup>3</sup>H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [ovid.com](http://ovid.com) [ovid.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. [apexbt.com](http://apexbt.com) [apexbt.com]
- 8. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of  $\beta$ 2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of (+)-Carazolol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1625958#pharmacological-profile-of-carazolol>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)